molecular formula C17H26N2O3 B8633856 tert-Butyl (R)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate

tert-Butyl (R)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B8633856
M. Wt: 306.4 g/mol
InChI Key: YAJSWXXRXAAIHN-QGZVFWFLSA-N
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Description

®-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group, a hydroxymethyl group, and a tert-butyl carbamate group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde or a formaldehyde equivalent.

    Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the hydroxymethylated pyrrolidine with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of ®-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate may involve optimized versions of the above synthetic steps, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the carbamate, using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the hydroxymethyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

    Substitution: Benzyl halides, formaldehyde, tert-butyl chloroformate, and suitable bases or acids.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

®-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-1-Benzyl-3-pyrrolidinol: Similar structure but lacks the tert-butyl carbamate group.

    tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate: Similar structure but may differ in stereochemistry or specific substituents.

Uniqueness

®-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its chiral nature and the presence of the tert-butyl carbamate group make it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)18-17(13-20)9-10-19(12-17)11-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21)/t17-/m1/s1

InChI Key

YAJSWXXRXAAIHN-QGZVFWFLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]1(CCN(C1)CC2=CC=CC=C2)CO

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate (21.7 g, 64.9 mmol) in THF (320 mL) was added dropwise a solution of LiAlH4 in THF (1.0 M, 55.2 mL, 55.2 mmol) at −78° C. under nitrogen. The reaction mixture was warmed to 0° C. for 5 minutes and then quenched by dropwise addition of water (2.1 mL) followed by 15% NaOH (2.1 mL) and water (6.3 mL). The reaction mixture was stirred at ambient temperature for 15 minutes and then filtered through Celite®. The filtrate was concentrated under reduced pressure and purified by flash chromatography on silica gel (4% MeOH in DCM) to give tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate (11.2 g, 56%) as a colorless oil.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
55.2 mL
Type
solvent
Reaction Step One

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